molecular formula C11H7BrF4N2O2 B3197547 5-((4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde CAS No. 1006320-27-9

5-((4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde

Cat. No.: B3197547
CAS No.: 1006320-27-9
M. Wt: 355.08 g/mol
InChI Key: AOVVTIGTPDNPQI-UHFFFAOYSA-N
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Description

5-((4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde is a sophisticated small molecule building block designed for advanced pharmaceutical and agrochemical research. This compound features a multifunctional architecture, combining a 4-bromo-3,5-bis(difluoromethyl)pyrazole moiety linked via a methylene bridge to a furan-2-carbaldehyde group. The pyrazole core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities and presence in numerous therapeutic agents . The strategic incorporation of bromine and difluoromethyl groups offers versatile handles for further synthetic elaboration via cross-coupling reactions, while also potentially influencing the molecule's lipophilicity, metabolic stability, and binding affinity . The pendant furan-2-carbaldehyde group provides a highly reactive aldehyde functionality, making this compound an invaluable intermediate for constructing more complex molecular architectures through condensation, nucleophilic addition, and cyclization reactions. Researchers can utilize this reagent in the synthesis of novel pyrazole-containing compounds for screening against various biological targets, particularly in the development of kinase inhibitors , antimicrobial agents , and anti-inflammatory drugs . The compound is provided For Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-[[4-bromo-3,5-bis(difluoromethyl)pyrazol-1-yl]methyl]furan-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF4N2O2/c12-7-8(10(13)14)17-18(9(7)11(15)16)3-5-1-2-6(4-19)20-5/h1-2,4,10-11H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVVTIGTPDNPQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C=O)CN2C(=C(C(=N2)C(F)F)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101132465
Record name 5-[[4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl]-2-furancarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101132465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006320-27-9
Record name 5-[[4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl]-2-furancarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006320-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[[4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl]-2-furancarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101132465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-((4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde is a complex organic compound with notable potential in various biological applications. Its unique structure, featuring a furan ring, a carbaldehyde group, and a pyrazole moiety with specific halogen substitutions, suggests a range of biological activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₇BrF₄N₂O₂, with a molecular weight of approximately 355.08 g/mol. The structural complexity of this compound contributes to its interesting chemical properties and potential biological activities.

Structural Features

  • Furan Ring : A five-membered aromatic ring that enhances the compound's reactivity.
  • Carbaldehyde Group : Provides functional versatility for further chemical modifications.
  • Pyrazole Moiety : Known for its biological significance, particularly in medicinal chemistry.

Biological Activity

Preliminary studies indicate that compounds containing pyrazole and furan rings exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific halogenation pattern in this compound may confer distinct reactivity and biological properties compared to its analogs.

Table 1: Comparison of Related Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
5-(4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl)furan-2-carbaldehydeC₉H₆BrN₃O₄Nitro group instead of difluoromethylAntimicrobial
5-(4-Fluoro-3-methylpyrazol-1-yl)methyl)furan-2-carbaldehydeC₁₁H₈F₃N₂OFluorine substitution; less halogenationAnticancer
5-(3,5-Dichloro-pyrazolyl)methyl)furan-2-carbaldehydeC₁₁H₇Cl₂N₂ODichloro substitution; increased lipophilicityAnti-inflammatory

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.
  • Antimicrobial Properties : The presence of halogens may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.
  • Anticancer Activity : Pyrazole derivatives have been reported to induce apoptosis in cancer cells through various pathways.

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of pyrazole derivatives found that compounds with similar structural features to this compound exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF7 and HeLa). The mechanism was attributed to the induction of cell cycle arrest and apoptosis.

Case Study 2: Anti-inflammatory Effects

Research on related pyrazole compounds demonstrated potent anti-inflammatory effects in animal models. These compounds significantly reduced inflammation markers such as TNF-alpha and IL-6 levels in serum after administration.

Comparison with Similar Compounds

Table 1: Halogen-Substituted Pyrazole-Furan Derivatives

Compound Name Substituents (Pyrazole Ring) Functional Group (Furan) Molecular Formula Molecular Weight (g/mol) Key Applications References
5-((4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde 4-Br, 3,5-(F₂CH)₂ Aldehyde C₁₁H₇BrF₄N₂O₂ 355.08 Pharmaceutical intermediates, biomedical research
5-{[4-Chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylic acid 4-Cl, 3,5-(F₂CH)₂ Carboxylic acid C₉H₈F₃NO₃ 235.16 Chemical synthesis, material science
5-{[3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}furan-2-carbaldehyde 3,5-(F₂CH)₂ Aldehyde C₁₀H₇F₄N₂O₂ 276.19 Organic synthesis, drug discovery

Key Observations :

  • Bromine vs. Bromine’s larger atomic radius may enhance steric effects in molecular interactions.
  • Aldehyde vs. Carboxylic Acid : The aldehyde group in the target compound enables condensation reactions (e.g., forming Schiff bases), while the carboxylic acid in the chloro analog is suited for esterification or salt formation .

Analogs with Modified Pyrazole Substituents

Table 2: Pyrazole Ring Modifications

Compound Name Pyrazole Substituents Functional Group (Furan) Molecular Formula Molecular Weight (g/mol) Notable Features References
Methyl 5-{[4-bromo-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate 4-Br, 3,5-(3,4-dimethylphenyl)₂ Methyl ester C₂₆H₂₅BrN₂O₃ 493.4 Bulky aryl groups enhance lipophilicity
4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one 4-Br, 2-(4-Cl-C₆H₄), 1,5-CH₃ Ketone C₁₂H₁₁BrClN₂O 301.5 Pyrazolone core with halogenated aryl

Key Observations :

  • Aryl vs. In contrast, the target compound’s difluoromethyl groups balance electronegativity and steric demands.
  • Pyrazole vs. Pyrazolone : The pyrazolone derivative () features a ketone group, altering hydrogen-bonding capacity and reactivity compared to the pyrazole-aldehyde system .

Functional Group Variations in Furan Derivatives

Table 3: Furan Functional Group Modifications

Compound Name Furan Functional Group Molecular Formula Molecular Weight (g/mol) Reactivity Profile References
This compound Aldehyde C₁₁H₇BrF₄N₂O₂ 355.08 Electrophilic for nucleophilic additions
5-{[4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylic acid Carboxylic acid C₁₁H₇BrF₄N₂O₃ 373.08 Acid-base reactions, peptide coupling

Key Observations :

  • Aldehyde vs. Carboxylic Acid : The aldehyde group offers versatility in forming imines or hydrazones, whereas the carboxylic acid facilitates amide bond formation, critical in peptide-based drug design .

Q & A

Basic: What are the key structural features of this compound that influence its reactivity and biological activity?

Answer:
The compound features a pyrazole ring substituted with bromo and two difluoromethyl groups at positions 3, 4, and 5, respectively, and a furan-2-carbaldehyde moiety linked via a methyl group. The bromo group enhances electrophilic substitution reactivity, while the difluoromethyl groups increase metabolic stability and lipophilicity, influencing bioavailability . The aldehyde group on the furan ring enables nucleophilic additions (e.g., Schiff base formation), critical for derivatization in drug design . These structural elements collectively affect binding to biological targets, such as enzymes or receptors, by modulating electronic and steric properties .

Basic: What synthetic routes are commonly employed for preparing this compound?

Answer:
Synthesis typically involves:

  • Step 1: Preparation of the pyrazole core via cyclocondensation of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds under acidic conditions .
  • Step 2: Difluoromethylation using reagents like ClCF2_2H or BrCF2_2H in the presence of a base (e.g., K2_2CO3_3) .
  • Step 3: Bromination at the pyrazole C4 position using N-bromosuccinimide (NBS) under radical initiation .
  • Step 4: Alkylation of the furan carbaldehyde with the pyrazole intermediate via a nucleophilic substitution (e.g., using K2_2CO3_3 in DMF) .
    Optimization focuses on temperature control (60–80°C for alkylation) and catalysts (e.g., phase-transfer catalysts) to improve yields .

Advanced: How can computational methods like DFT predict electronic properties and reaction mechanisms?

Answer:
Density Functional Theory (DFT) calculates molecular orbitals, electrostatic potentials, and transition states. For this compound:

  • HOMO-LUMO analysis predicts sites for nucleophilic/electrophilic attacks (e.g., aldehyde group as electrophilic) .
  • Reaction mechanisms (e.g., bromination or difluoromethylation) are modeled by simulating intermediates and activation energies .
  • Solvent effects are incorporated using polarizable continuum models (PCM) to refine reaction pathways . Experimental validation via UV-Vis and IR spectroscopy ensures computational accuracy .

Advanced: What strategies mitigate degradation during prolonged experiments?

Answer:

  • Temperature control: Store samples at 4°C to slow organic degradation (observed in similar pyrazoles over 9 hours at room temperature) .
  • Inert atmospheres: Use nitrogen or argon to prevent oxidation of the aldehyde group .
  • Stabilizing agents: Add radical inhibitors (e.g., BHT) during synthesis to prevent bromo-group cleavage .
  • Real-time monitoring: Employ HPLC or inline spectroscopy to detect degradation products early .

Advanced: How do pyrazole substituents (e.g., Br vs. Cl) affect biological interactions?

Answer:

  • Bromo vs. chloro: Bromo’s larger atomic radius increases steric hindrance, potentially reducing binding to hydrophobic enzyme pockets compared to chloro analogs .
  • Electron-withdrawing effects: Bromo’s stronger inductive effect enhances electrophilicity, altering reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Biological activity: Chloro derivatives show higher antimicrobial activity in some studies, while bromo analogs may exhibit superior anticancer potency due to enhanced lipophilicity .

Advanced: What advanced spectroscopic techniques confirm structure and purity?

Answer:

  • X-ray crystallography: Resolves absolute configuration and confirms substituent positions (as applied to related pyrazole-carbaldehydes) .
  • Multinuclear NMR: 19F^{19}\text{F} NMR identifies difluoromethyl environments, while 13C^{13}\text{C} NMR confirms aldehyde carbonyl resonance (~190 ppm) .
  • High-resolution mass spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+^+ with <3 ppm error) .
  • IR spectroscopy: Detects aldehyde C=O stretching (~1700 cm1^{-1}) and pyrazole ring vibrations (~1500 cm1^{-1}) .

Advanced: How can contradictory stability data under varying pH be resolved?

Answer:

  • Controlled studies: Conduct stability assays at defined pH (1–14) and temperatures, monitoring degradation via LC-MS .
  • Statistical modeling: Use ANOVA to identify pH-dependent degradation pathways (e.g., acid-catalyzed hydrolysis of the aldehyde) .
  • Comparative analysis: Cross-reference with structurally similar compounds (e.g., furan-carboxylic acid derivatives) to isolate substituent-specific effects .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-((4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde
Reactant of Route 2
5-((4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde

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